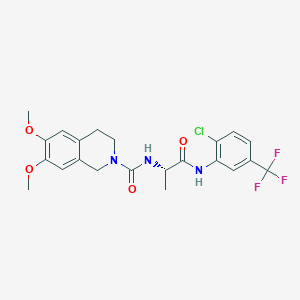
C22H23ClF3N3O4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C22H23ClF3N3O4 is a complex organic molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C22H23ClF3N3O4 typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the core structure: This involves the construction of the main carbon skeleton through reactions such as aldol condensation or Michael addition.
Introduction of functional groups: Specific functional groups like chloro, fluoro, and nitrogen-containing groups are introduced through substitution reactions, often using reagents like thionyl chloride, fluorinating agents, and amines.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve:
Batch processing: This method allows for precise control over reaction conditions and is suitable for producing high-purity compounds.
Continuous flow synthesis: This method is more efficient for large-scale production, as it allows for continuous input of reactants and output of products, reducing downtime and increasing yield.
化学反应分析
Types of Reactions
C22H23ClF3N3O4: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, fluorinating agents for fluorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
C22H23ClF3N3O4: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which C22H23ClF3N3O4 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, differentiation, or apoptosis.
相似化合物的比较
C22H23ClF3N3O4: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C22H23ClF3N3O3: Differing by one oxygen atom, this compound may have different reactivity and biological activity.
C22H23ClF2N3O4: Differing by one fluorine atom, this compound may have altered chemical properties and applications.
属性
分子式 |
C22H23ClF3N3O4 |
|---|---|
分子量 |
485.9 g/mol |
IUPAC 名称 |
N-[(2S)-1-[2-chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C22H23ClF3N3O4/c1-12(20(30)28-17-10-15(22(24,25)26)4-5-16(17)23)27-21(31)29-7-6-13-8-18(32-2)19(33-3)9-14(13)11-29/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,27,31)(H,28,30)/t12-/m0/s1 |
InChI 键 |
BUOICVIDIUWOOJ-LBPRGKRZSA-N |
手性 SMILES |
C[C@@H](C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
规范 SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


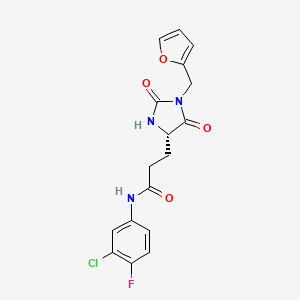




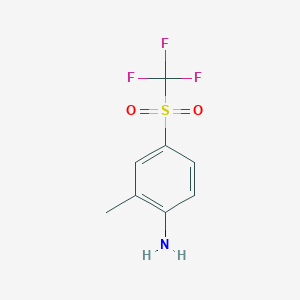
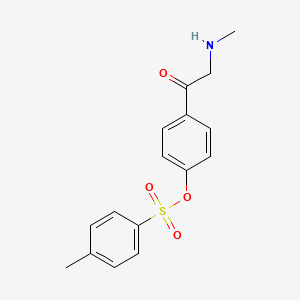
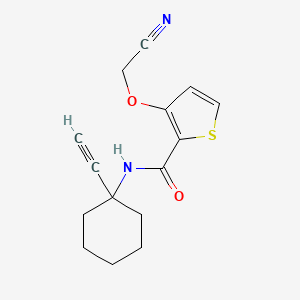
![Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-](/img/structure/B12621317.png)
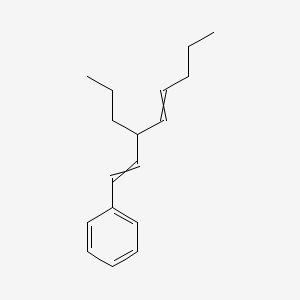
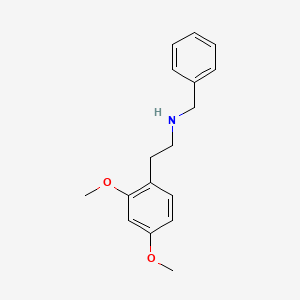
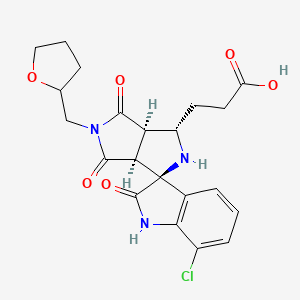
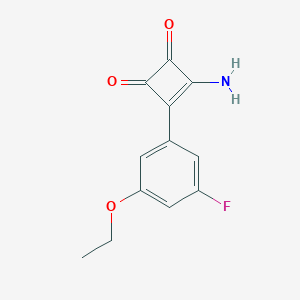
![N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12621325.png)
